Sulfapyridine D4 is classified as a small molecule and falls under the category of synthetic organic compounds. Its chemical structure is based on the parent compound sulfapyridine, which has been extensively studied since its introduction in the 1930s. The compound's CAS number is 1189863-86-2, indicating its unique identity in chemical databases .
The synthesis of sulfapyridine D4 involves several steps that typically include deuteration processes. A common method reported in literature includes the reaction of 4-nitro-N-2-pyridinyl-benzenesulfonamide with reducing agents under controlled conditions to yield the desired product. The specific synthesis pathway may vary, but it generally maintains a focus on maintaining the integrity of the sulfonamide group while incorporating deuterium atoms .
The synthesis process can be summarized as follows:
The molecular formula for sulfapyridine D4 is , with a molecular weight of approximately 253.314 g/mol. The structure features a pyridine ring attached to a benzenesulfonamide group, with deuterium substituents replacing hydrogen atoms .
These properties suggest that sulfapyridine D4 has suitable characteristics for biological interactions and pharmacokinetic studies .
Sulfapyridine D4 participates in various chemical reactions typical of sulfonamide compounds, including:
The reactivity profile indicates that sulfapyridine D4 can be modified further to create derivatives with potentially enhanced or altered pharmacological properties .
Sulfapyridine D4 functions primarily as an inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. By inhibiting this enzyme, sulfapyridine D4 disrupts folate metabolism, which is essential for nucleic acid synthesis and bacterial growth.
These properties are crucial for determining the handling and storage conditions necessary for laboratory use .
Sulfapyridine D4 has significant applications in scientific research, particularly in pharmacology and biochemistry:
The unique properties of sulfapyridine D4 make it a valuable tool in various fields of biomedical research .
The development of sulfonamide antibiotics in the 1930s marked a transformative era in anti-infective therapy. Sulfapyridine (C₁₁H₁₁N₃O₂S), initially designated M&B 693, was among the first-generation sulfonamides synthesized by Montague Phillips at May & Baker Ltd. in 1937 [7]. It demonstrated efficacy against pneumococcal pneumonia and other bacterial infections, notably reducing mortality during pre-penicillin medicine [7] [9]. However, its clinical utility waned due to risks like crystalluria and agranulocytosis, alongside the advent of penicillin [7].
The integration of isotopic labeling (e.g., deuterium) into sulfonamides emerged as a pivotal advancement for pharmacokinetic and metabolic research. Deuterium-labeled compounds, such as Sulfapyridine-d4 (C₁₁H₇D₄N₃O₂S), retain the chemical properties of their parent molecules but exhibit distinct mass spectral signatures. This allows precise tracking of drug distribution and metabolism in vivo without altering biological activity [3] [8]. Sulfapyridine-d4, with four deuterium atoms replacing hydrogen at phenyl ring positions, exemplifies this innovation. Its synthesis addresses challenges in quantifying trace metabolites in complex biological matrices, revolutionizing analytical methodologies [4] [8].
Table 1: Evolution of Key Isotopically Labeled Sulfonamides
Compound | Isotope | Molecular Formula | Primary Research Application |
---|---|---|---|
Sulfapyridine-d4 | Deuterium | C₁₁H₇D₄N₃O₂S | Metabolite tracing in pharmacokinetics |
Sulfasalazine-d4 | Deuterium | C₁₈H₁₀D₄N₄O₅S | Placental transfer studies |
Sulfamethazine-d6 | Deuterium | C₁₂H₇D₆N₄O₂S | Environmental residue analysis |
Sulfasalazine, a prodrug combining 5-aminosalicylic acid (5-ASA) and sulfapyridine via an azo bond, is a cornerstone therapy for inflammatory bowel disease (IBD) and rheumatoid arthritis [5]. Its mechanism hinges on colonic bacterial cleavage, releasing sulfapyridine (systemically absorbed) and 5-ASA (acting locally) [5] [10]. Crucially, sulfapyridine contributes significantly to systemic adverse effects, while 5-ASA drives therapeutic efficacy in IBD [10]. This metabolic dichotomy necessitates precise quantification of sulfapyridine exposure, a challenge adeptly addressed by Sulfapyridine-d4.
Sulfapyridine-d4 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its near-identical chromatographic behavior to sulfapyridine yet distinct mass shift (m/z 253.31 vs. 249.29). A validated LC-MS/MS method exemplifies its application:
This method achieved a quantification range of 30–30,000 ng/mL, with inter-day accuracy of 97.4–112.7% and precision <10% [2]. Sulfapyridine-d4’s stability and minimal matrix effects enabled robust placental tissue analysis, a feat unattainable with non-labeled standards.
Table 2: LC-MS/MS Parameters for Sulfapyridine-d4–Based Quantification
Parameter | Sulfapyridine-d4 | Sulfapyridine |
---|---|---|
Precursor Ion (m/z) | 253.31 | 249.29 |
Product Ion (m/z) | 156.10 | 155.90 |
Retention Time | 4.2 min | 4.2 min |
Linearity Range | 30–30,000 ng/mL | 30–30,000 ng/mL |
Sulfapyridine-d4 has facilitated critical discoveries in sulfasalazine pharmacology:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: